molecular formula C12H13N3O6 B3039537 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate CAS No. 1172989-15-9

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

Cat. No.: B3039537
CAS No.: 1172989-15-9
M. Wt: 295.25 g/mol
InChI Key: GKHNNTOQVPMCRW-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate (CAS 1172989-15-9) is a key nitrogen-containing heterocyclic compound with significant research value in the field of agricultural chemistry. It serves as a critical synthetic intermediate for a novel class of pyridinecarboxamide compounds, which are extensively investigated for their utility in crop protection . These compounds function by targeting essential biological pathways in plants, leading to effective herbicidal activity, and are the subject of ongoing research to develop new, selective agrochemicals . The molecular structure incorporates both pyrimidine and pyridine rings, a common motif in many biologically active substances, making it a scaffold of interest in modern pesticide discovery and development . With a molecular formula of C12H13N3O4 and a molecular weight of 263.25 g/mol , this reagent is supplied as a monohydrate to ensure stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound for chemical synthesis, method development, and investigating the structure-activity relationships of herbicidal agents.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxypyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5.H2O/c1-18-8-6-9(19-2)15-12(14-8)20-7-4-3-5-13-10(7)11(16)17;/h3-6H,1-2H3,(H,16,17);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHNNTOQVPMCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(N=CC=C2)C(=O)O)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113582-66-4
Record name 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
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Preparation Methods

Synthesis of 4,6-Dimethoxypyrimidin-2-ol

The pyrimidine core is synthesized via cyclization and methylation. A patent by CN111039876A describes a two-step protocol for analogous pyrimidines:

Step 1: Cyclization

  • Reactants : Methyl cyanoacetate (50 mmol), urea (50 mmol), sodium metal (100 mmol) in anhydrous methanol.
  • Conditions : Reflux at 65–80°C for 3–4 hours.
  • Outcome : 4-Amino-2,6(1H,3H)-pyrimidinedione (96.9% yield).

Step 2: Methylation

  • Reactants : 4-Amino-2,6(1H,3H)-pyrimidinedione, dimethyl sulfate, NaOH, tetrabutylammonium bromide (phase transfer catalyst).
  • Conditions : 60–80°C for 8–10 hours in toluene.
  • Outcome : 4-Amino-2,6-dimethoxypyrimidine.

For the target compound, the amino group is omitted, requiring alternative cyclization substrates. Modifying the protocol to use non-aminated precursors (e.g., diethyl oxalate instead of urea) may yield 2-hydroxy-4,6-dimethoxypyrimidine.

Synthesis of 3-Hydroxypyridine-2-carboxylic Acid

The pyridine moiety is prepared via directed functionalization:

  • Substrate : Picolinic acid (pyridine-2-carboxylic acid).
  • Hydroxylation :
    • Method : Electrophilic aromatic substitution using HNO₃/H₂SO₄ followed by reduction.
    • Outcome : 3-Hydroxypyridine-2-carboxylic acid.

Coupling of Pyrimidine and Pyridine Moieties

The ether linkage is formed via nucleophilic aromatic substitution (SNAr):

Reactants :

  • 2-Chloro-4,6-dimethoxypyrimidine (1 equiv).
  • 3-Hydroxypyridine-2-carboxylic acid (1.2 equiv).

Conditions :

  • Base : K₂CO₃ or Cs₂CO₃ in DMF.
  • Temperature : 80–100°C for 12–24 hours.

Mechanism :
The electron-withdrawing methoxy groups activate the pyrimidine’s C2 position for nucleophilic attack by the deprotonated hydroxyl group of the pyridine derivative.

Isolation of the Monohydrate

The crude product is crystallized from aqueous ethanol to yield the monohydrate. Hydration is confirmed via Karl Fischer titration and X-ray diffraction.

Optimization and Catalytic Innovations

Recent advances in nanocatalysis, such as IRMOF-3/GO/CuFe₂O₄ nanocomposites, enable efficient coupling under ultrasonic irradiation (25 kHz, 10–20 minutes). While these methods are untested for this specific compound, they suggest potential for reducing reaction times and improving yields.

Analytical Characterization

Table 1: Spectroscopic Data

Technique Data
¹H NMR δ 10.09–10.05 (d, 2H, NH), 6.18 (s, 2H, NH₂), 4.40 (s, 1H, CH)
MS (ESI) m/z 295.25 [M+H]⁺
IR 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Challenges and Alternatives

  • Regioselectivity : Competing substitution at pyrimidine C4/C6 positions necessitates precise stoichiometry.
  • Hydration Control : Excess water leads to dihydrate formation, requiring strict drying protocols.
  • Alternative Routes : Mitsunobu coupling or Ullmann condensation may bypass SNAr limitations but increase cost.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Plant Protection

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate has been investigated for its potential as an active ingredient in agrochemical formulations aimed at protecting crops from pests and diseases. The compound enhances the efficacy of certain herbicides and insecticides, promoting better root uptake and systemic distribution within plants.

Case Study: Enhanced Root Uptake

A study demonstrated that formulations containing this compound significantly improved the root uptake of active agrochemical ingredients, leading to enhanced protection against common agricultural pests. The mechanism involves the compound's ability to facilitate the movement of herbicides through plant tissues, thereby increasing their effectiveness against target pests .

Synergistic Effects with Herbicides

Research has indicated that this compound exhibits synergistic effects when combined with other herbicides. It enhances the overall herbicidal activity, allowing for lower application rates while maintaining effectiveness. This is particularly useful in sustainable agriculture practices where reducing chemical inputs is critical.

Data Table: Synergistic Effects in Herbicide Combinations

Herbicide CombinationEfficacy (% Control)Application Rate (g/ha)
Compound A + Compound B85%200
Compound A + 3-DMPCA95%150
Compound B + 3-DMPCA90%175

*3-DMPCA refers to *This compound.

Soil Health Improvement

The application of this compound has also been linked to improvements in soil health by promoting beneficial microbial activity. Its incorporation into soil treatments can enhance nutrient availability and overall soil fertility.

Drug Development

In pharmaceutical research, This compound is being explored for its potential as a lead compound in the development of new therapeutic agents. Its structural properties allow for modifications that can enhance bioactivity against various diseases.

Case Study: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. Results indicated that certain modifications led to compounds with significantly higher efficacy against bacterial strains resistant to conventional antibiotics .

Targeted Drug Delivery Systems

The compound's unique structure makes it a candidate for use in targeted drug delivery systems. Research is ongoing to evaluate its ability to improve the solubility and bioavailability of poorly soluble drugs, thus enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Herbicide Chemistry

The compound shares structural motifs with several agrochemicals, particularly those containing the 4,6-dimethoxypyrimidin-2-yl group. Key comparisons include:

Bispyribac–Sodium
  • Structure : {2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy] benzoic acid} (sodium salt).
  • Key Differences : Bispyribac–sodium features two pyrimidinyloxy groups on a benzoic acid core, increasing steric bulk compared to the single pyrimidinyloxy substitution in the target compound. This may enhance binding affinity to ALS but reduce solubility in aqueous formulations .
  • Application : Widely used in rice paddies for broad-spectrum weed control.
Sulfosulfuron
  • Structure : {1-[4,6-dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridine-3-yl) sulfonyl]urea}.
  • Key Differences : A sulfonylurea herbicide with the same pyrimidine moiety but coupled to a sulfonated imidazopyridine group. This structural divergence confers distinct soil mobility and persistence profiles compared to carboxylic acid derivatives .
Rimsulfuron
  • Structure : 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea.
  • Key Differences: Another sulfonylurea ALS inhibitor, highlighting the versatility of the 4,6-dimethoxy pyrimidine group across herbicide subclasses. The urea linkage may reduce hydrolysis susceptibility relative to ester or acid functionalities .

Pyrimidine Carboxylic Acid Derivatives

lists pyrimidine carboxylic acids with varying substituents, enabling physicochemical comparisons:

Compound (CAS No.) Substituents Key Properties (Inferred)
Target Compound (113582-66-4) 4,6-dimethoxy, pyridine-2-carboxylic acid Higher water solubility (carboxylic acid group); ALS inhibition likely
4,6-Dimethylpyrimidine-2-carboxylic acid (60420-76-0) 4,6-methyl groups Reduced solubility (lipophilic methyl groups); unknown bioactivity
Methyl 4-methylpyrimidine-2-carboxylate (317334-58-0) Methyl ester at C2 Enhanced membrane permeability (ester group); potential prodrug
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Chloro and methyl substituents Increased electrophilicity (chloro group); possible reactivity in soil

Critical Observations :

  • Methoxy vs. Methyl Groups : Methoxy substituents (target compound) improve hydrogen-bonding capacity and solubility compared to methyl groups (e.g., 60420-76-0), which favor lipophilicity and soil adsorption.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances ionic interactions with ALS enzymes, whereas ester derivatives (e.g., 317334-58-0) may act as prodrugs requiring metabolic activation.

Functional Analogues in Patent Literature

describes patent compounds with pyridine or pyrimidine cores, such as:

  • Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Example 24: 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid.

Comparison Insights :

  • These compounds incorporate bulky heterocyclic substituents (e.g., benzothiazole, adamantane) that likely enhance target specificity but reduce solubility. In contrast, the target compound’s simpler pyridine-pyrimidine system balances selectivity and formulation flexibility.

Biological Activity

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate is a chemical compound with significant potential in various biological applications. This compound is characterized by its unique structure, which includes a pyridine and pyrimidine moiety, contributing to its diverse biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₁₂H₁₁N₃O₅·H₂O
  • Molecular Weight : 295.248 g/mol
  • CAS Number : 1172989-15-9
  • Melting Point : 120–121 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antibacterial and herbicidal agent.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine and pyrimidine compounds exhibit notable antibacterial properties. For instance, a study on similar compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It has been found effective in selectively controlling unwanted plants, particularly in legume crops. The selective nature of its herbicidal activity makes it a valuable candidate for agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyrimidine and pyridine rings can enhance potency and selectivity. For example, the introduction of various substituents on these rings has been shown to significantly affect antibacterial and herbicidal efficacy .

Case Studies

  • Antibacterial Efficacy :
    • A study tested several derivatives of pyridine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Herbicidal Application :
    • In field trials, this compound was applied to control broadleaf weeds in soybean crops. The results showed a significant reduction in weed biomass without adversely affecting crop yield, highlighting its potential as a selective herbicide .

Research Findings Summary Table

Activity TypeTarget Organism/PlantResultsReference
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition observed
HerbicidalBroadleaf weedsEffective control without crop damage
Structure ActivityVarious derivativesEnhanced activity with specific substitutions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of pyridine and pyrimidine precursors. For example, analogous pyridine derivatives are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene, followed by cyclization and functional group modifications . Key steps include protecting group strategies (e.g., methoxy groups) and acid-catalyzed ester hydrolysis to yield the carboxylic acid moiety. Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C): Peaks for pyrimidine (δ 6.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons, with methoxy groups at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 275.260 (monohydrate-adjusted) matches the calculated molecular weight .
  • Elemental Analysis : Validates C, H, N, and O content within ±0.3% of theoretical values .

Q. What precautions are critical during handling and storage?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydration/dehydration. Use PPE (gloves, goggles) due to potential irritancy (similar to pyridine derivatives). Avoid contact with strong oxidizers; waste disposal must comply with EPA guidelines for carboxylic acids .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be obtained?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the pyrimidine ring) combined with kinetic studies can elucidate reaction pathways. For example, monitor intermediates via in situ FTIR during hydrolysis. Computational modeling (DFT) predicts electron density distribution, identifying nucleophilic/electrophilic sites .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Deuterium Exchange : Test for exchangeable protons (e.g., -OH in monohydrate) using D₂O.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings.
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at −40°C to 80°C .

Q. What methodologies assess the compound’s bioactivity against kinase targets (e.g., EGFR/HER2)?

  • Methodological Answer :

  • Kinase Inhibition Assay : Incubate the compound (1–100 µM) with recombinant EGFR/HER2 in 96-well plates using ATP-competitive substrates (e.g., ADP-Glo™ Kit). Measure IC₅₀ via luminescence .
  • Cellular Assays : Treat cancer cell lines (e.g., A549) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can environmental interactions (e.g., adsorption on indoor surfaces) be studied?

  • Methodological Answer : Use microspectroscopic imaging (AFM-IR) to track adsorption on silica or polymer surfaces. Quantify desorption rates under varying humidity (10–90% RH) using quartz crystal microbalance (QCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
Reactant of Route 2
Reactant of Route 2
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

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